6-Bromo-2-chloroquinoline-3-carbaldehyde
Overview
Description
6-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
Target of Action
This compound is part of a unique collection of chemicals provided for early discovery researchers
Mode of Action
It is known that the compound can participate in reactions catalyzed by various catalysts such as piperidine, pyridine, triethylamine, sodium hydroxide, and L-proline . .
Biochemical Pathways
The compound is known to participate in reactions involving different catalysts , which suggests it may interact with multiple biochemical pathways
Result of Action
As the compound is part of a unique collection of chemicals provided for early discovery researchers , further studies are needed to describe the results of its action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, or triethylamine are commonly used in substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media are used for oxidation reactions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether are used for reduction reactions.
Major Products Formed:
Substitution Reactions: Substituted quinoline derivatives with various functional groups.
Oxidation Reactions: Quinoline-3-carboxylic acids.
Reduction Reactions: Quinoline-3-methanol derivatives.
Scientific Research Applications
6-Bromo-2-chloroquinoline-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological properties.
6-Bromoquinoline-3-carbaldehyde: Lacks the chlorine atom, affecting its chemical behavior and applications.
2,6-Dichloroquinoline-3-carbaldehyde: Contains two chlorine atoms, leading to distinct reactivity patterns.
Uniqueness: 6-Bromo-2-chloroquinoline-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications in various chemical and biological processes. The combination of these halogens in the quinoline ring provides a versatile platform for the synthesis of diverse derivatives with potential therapeutic and industrial applications.
Properties
IUPAC Name |
6-bromo-2-chloroquinoline-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZCMZVZWKXJAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465890 | |
Record name | 6-Bromo-2-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73568-35-1 | |
Record name | 6-Bromo-2-chloroquinoline-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80465890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-chloroquinoline-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.